![molecular formula C6H11BrO3 B13947622 3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol CAS No. 63834-56-0](/img/structure/B13947622.png)
3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-bromoallyl)oxy)propane-1,2-diol is an organic compound with the molecular formula C6H11BrO3 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 1-bromoallyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-bromoallyl)oxy)propane-1,2-diol typically involves the reaction of propane-1,2-diol with 1-bromoallyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the 1-bromoallyl group.
Industrial Production Methods
While specific industrial production methods for 3-((1-bromoallyl)oxy)propane-1,2-diol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
3-((1-bromoallyl)oxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromo group can be reduced to form the corresponding allyl alcohol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones.
Reduction: Reduction of the bromo group yields the corresponding allyl alcohol.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
科学研究应用
3-((1-bromoallyl)oxy)propane-1,2-diol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
作用机制
The mechanism of action of 3-((1-bromoallyl)oxy)propane-1,2-diol depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation: The hydroxyl groups are oxidized to carbonyl compounds through the transfer of electrons to the oxidizing agent.
相似化合物的比较
Similar Compounds
Propane-1,2-diol: The parent compound, which lacks the 1-bromoallyl group.
1-Bromo-2-propanol: A similar compound where the bromo group is directly attached to the propane backbone.
Allyl alcohol: Contains an allyl group but lacks the bromo and diol functionalities.
Uniqueness
3-((1-bromoallyl)oxy)propane-1,2-diol is unique due to the presence of both a bromoallyl group and two hydroxyl groups, which confer distinct reactivity and potential for diverse chemical transformations.
属性
CAS 编号 |
63834-56-0 |
|---|---|
分子式 |
C6H11BrO3 |
分子量 |
211.05 g/mol |
IUPAC 名称 |
3-(1-bromoprop-2-enoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H11BrO3/c1-2-6(7)10-4-5(9)3-8/h2,5-6,8-9H,1,3-4H2 |
InChI 键 |
WHTRVMDSXBPLMD-UHFFFAOYSA-N |
规范 SMILES |
C=CC(OCC(CO)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


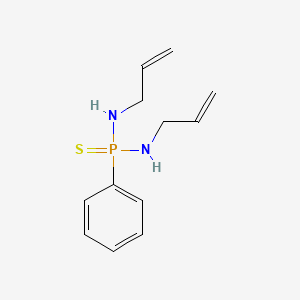
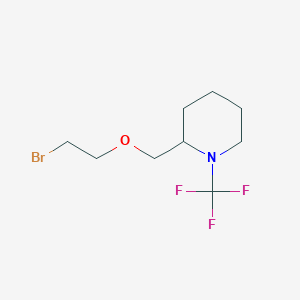
![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13947563.png)
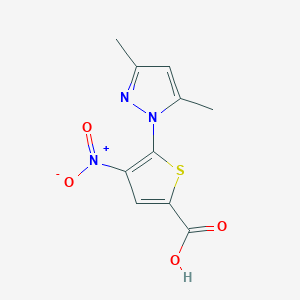
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-[1,3]dioxolan-2-yl-pyrazin-2-yl]-amine](/img/structure/B13947575.png)

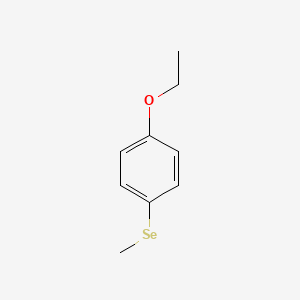

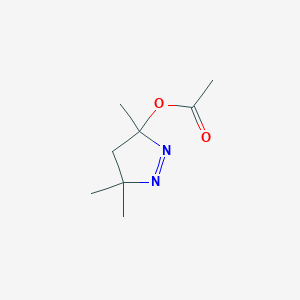
![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)
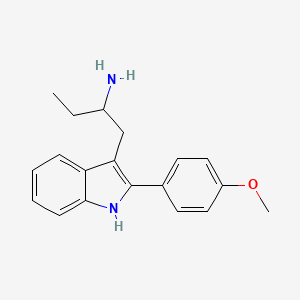
![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)
